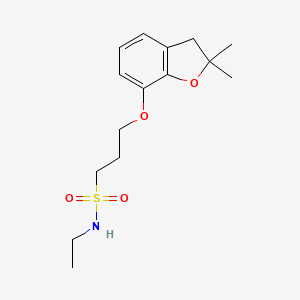

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide

説明

BenchChem offers high-quality 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-ethylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-4-16-21(17,18)10-6-9-19-13-8-5-7-12-11-15(2,3)20-14(12)13/h5,7-8,16H,4,6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZSPTKGESQSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CCCOC1=CC=CC2=C1OC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide is a sulfonamide derivative featuring a unique benzofuran moiety. This structure is significant for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.34 g/mol. Its structure includes a sulfonamide group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.34 g/mol |

| IUPAC Name | 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide |

| CAS Registry Number | Not available |

The biological activity of 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially modulating immune responses and exhibiting anti-cancer properties.

- Modulation of Signaling Pathways : The interaction with specific molecular targets can lead to alterations in signaling pathways associated with inflammation and cancer progression.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities:

- Anti-inflammatory Effects : Sulfonamides are often explored for their anti-inflammatory properties.

- Anticancer Potential : The inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion, has been noted in related compounds. This suggests that the compound may enhance anti-tumor immunity.

Case Studies

Several studies have investigated the biological activities of related benzofuran derivatives:

- Study on IDO Inhibition : A study demonstrated that benzofuran derivatives could effectively inhibit IDO activity, leading to enhanced T-cell responses in cancer models. This suggests that the compound may similarly enhance immune responses against tumors .

- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of sulfonamide derivatives, showing reduced levels of pro-inflammatory cytokines in animal models .

Research Findings

Recent findings have focused on the synthesis and modification of benzofuran derivatives to improve their biological activity:

- Synthesis Techniques : Various synthetic routes have been optimized to enhance yield and purity while introducing functional groups that can increase biological efficacy .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the benzofuran structure can significantly impact the biological activity of sulfonamide compounds .

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that sulfonamide compounds often exhibit antimicrobial properties. The presence of the benzofuran moiety may enhance this activity by increasing lipophilicity, which facilitates membrane penetration. Studies have shown that modifications to the sulfonamide group can lead to enhanced antibacterial efficacy against various strains of bacteria .

2. Anticancer Research

Compounds similar to 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide have been investigated for their potential anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .

3. Neurological Studies

The benzofuran structure has been linked to neuroprotective effects in certain studies. Compounds with similar frameworks have been explored for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

1. Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes or receptors related to bacterial growth or cancer cell proliferation. For example, sulfonamides typically act by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria .

2. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide, variations in the ethyl group or alterations to the benzofuran moiety may yield derivatives with improved potency or reduced side effects .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide significantly enhanced antibacterial potency compared to standard sulfonamides .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。